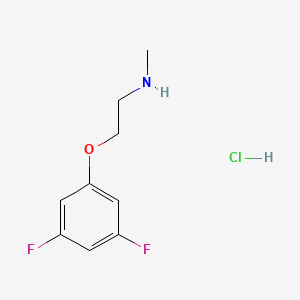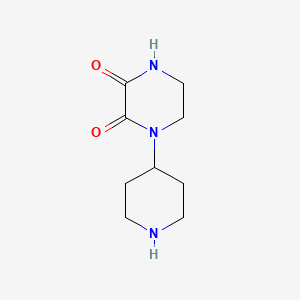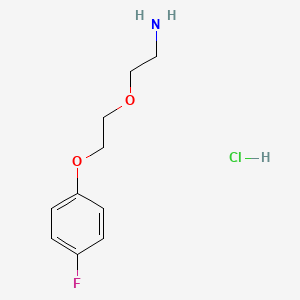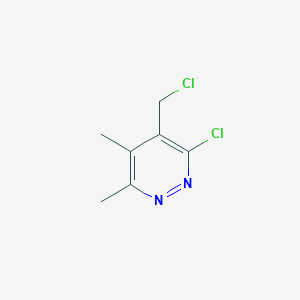
3-Chloro-4-(chlorométhyl)-5,6-diméthylpyridazine
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is a heterocyclic organic compound with the molecular formula C7H8Cl2N2. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine and methyl groups on the pyridazine ring makes this compound particularly interesting for various chemical and industrial applications.
Applications De Recherche Scientifique
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Used in the production of agrochemicals and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine typically involves the chlorination of 5,6-dimethylpyridazine. One common method includes the reaction of 5,6-dimethylpyridazine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete chlorination at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 3-chloro-4-(methyl)-5,6-dimethylpyridazine.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium is used for oxidation of methyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products
Substitution: 3-Methoxy-4-(methoxymethyl)-5,6-dimethylpyridazine.
Oxidation: 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine-2-carboxylic acid.
Reduction: 3-Chloro-4-(methyl)-5,6-dimethylpyridazine.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine involves its interaction with various molecular targets. The chlorine and methyl groups on the pyridazine ring allow it to interact with enzymes and receptors in biological systems. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-methylpyridazine
- 4-(Chloromethyl)-5,6-dimethylpyridazine
- 3,4-Dichloro-5,6-dimethylpyridazine
Uniqueness
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is unique due to the presence of both chlorine and methyl groups on the pyridazine ring. This combination of substituents imparts specific chemical and biological properties that are not observed in similar compounds. For example, the dual chlorine substitution enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZVGQKKMUJHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1CCl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


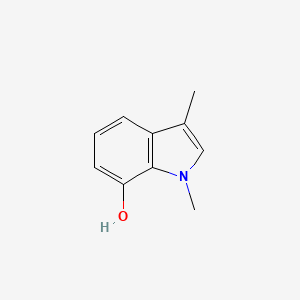
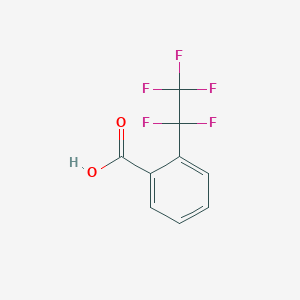
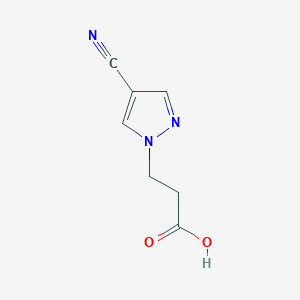


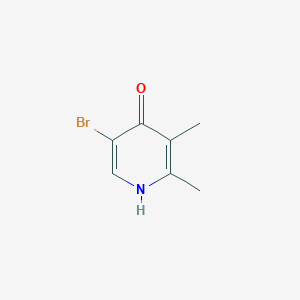

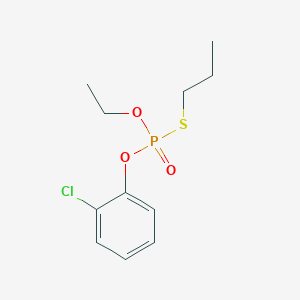
![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)

